Physicochemical properties of 2-Ethyl-4-methoxybenzaldehyde for research
Physicochemical properties of 2-Ethyl-4-methoxybenzaldehyde for research
An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-methoxybenzaldehyde for Research Applications
Executive Summary
2-Ethyl-4-methoxybenzaldehyde is a substituted aromatic aldehyde poised to be a valuable intermediate in synthetic and medicinal chemistry. Its unique substitution pattern offers a scaffold for creating complex molecules with potential pharmacological activity. This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive framework for understanding and determining its essential physicochemical properties. Given the current scarcity of published data for this specific molecule, this document establishes a foundational understanding by drawing parallels with structurally related compounds and presenting detailed, field-proven experimental protocols for its full characterization. We delve into spectroscopic identity, solubility, lipophilicity, and chemical stability, offering not just methodologies but the scientific rationale behind them to ensure robust and reliable data generation in the laboratory.
Introduction: The Utility of a Novel Benzaldehyde Scaffold
Substituted benzaldehydes are cornerstone building blocks in organic synthesis, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and fragrances.[1] The specific arrangement of an ethyl group at the 2-position and a methoxy group at the 4-position on the benzaldehyde ring gives 2-Ethyl-4-methoxybenzaldehyde a distinct electronic and steric profile. This profile can be strategically exploited by medicinal chemists to fine-tune a lead compound's interaction with biological targets or to modify its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, related compounds like 2-hydroxy-4-methoxybenzaldehyde are utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.[1][2]
The objective of this technical guide is to equip researchers with the necessary knowledge to fully characterize 2-Ethyl-4-methoxybenzaldehyde. We will outline its core molecular properties, provide a roadmap for its spectroscopic and chromatographic characterization, and detail robust protocols for measuring the key physicochemical parameters that are critical for its application in drug discovery and development.
Molecular Identity and Core Properties
Precise identification is the bedrock of any chemical research. The fundamental properties of 2-Ethyl-4-methoxybenzaldehyde are summarized below. It is critical to note that experimental data for this specific compound is not widely available; therefore, values for closely related analogs are provided for comparative context.
Table 1: Core Properties of 2-Ethyl-4-methoxybenzaldehyde and Related Analogs
| Property | 2-Ethyl-4-methoxybenzaldehyde | 4-Ethyl-2-methoxybenzaldehyde[3] | 2-Hydroxy-4-methoxybenzaldehyde[4][5] | 4-Methoxybenzaldehyde[6] |
| 2D Structure |  |  |
| CAS Number | Not Available | 142224-35-9 | 673-22-3 | 123-11-5 |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₈H₈O₃ | C₈H₈O₂ |
| Molecular Weight | 180.22 g/mol | 164.20 g/mol | 152.15 g/mol | 136.15 g/mol |
| Physical State | Expected to be a liquid or low-melting solid | Not specified | Slightly beige solid[4] | Colorless to pale yellow liquid[7] |
| Melting Point | Not determined | Not specified | 41-43 °C[5] | -1 °C[6] |
| Boiling Point | Not determined | Not specified | 124 °C at 12 Torr[4] | 248 °C at 760 Torr[6] |
Spectroscopic and Chromatographic Characterization
Before undertaking any biological or advanced chemical studies, the identity and purity of the compound must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:
-
A singlet for the aldehydic proton (~9.8-10.1 ppm).
-
Signals in the aromatic region (~6.8-7.8 ppm) for the three protons on the benzene ring.
-
A singlet for the methoxy group protons (~3.8-4.0 ppm).
-
A quartet and a triplet characteristic of the ethyl group (~2.7 ppm and ~1.2 ppm, respectively).
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Expected signals include:
-
A signal for the aldehyde carbonyl carbon (~190-195 ppm).
-
Aromatic carbon signals in the ~110-165 ppm range.
-
A signal for the methoxy carbon (~55 ppm).
-
Signals for the two carbons of the ethyl group (~15-30 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum for 2-Ethyl-4-methoxybenzaldehyde should exhibit characteristic absorption bands:
-
A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
-
Bands around 2720 cm⁻¹ and 2820 cm⁻¹ (C-H stretch) which are characteristic of aldehydes.
-
Strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹ for the C-O stretch of the aryl ether (methoxy group).
-
Bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 2-Ethyl-4-methoxybenzaldehyde, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to its molecular weight (180.22). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing the purity of a compound. A validated, stability-indicating HPLC method is essential for ensuring that the material is free from significant impurities before its use in further studies.[8] This typically involves using a reverse-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.
Key Physicochemical Parameters for Drug Development
A compound's ADME properties are heavily influenced by its fundamental physicochemical characteristics. Determining these parameters early is a critical step in drug discovery.[9]
Aqueous Solubility
Solubility is a crucial factor that affects a drug's absorption and bioavailability.[10] Poor aqueous solubility is a common reason for the failure of promising drug candidates.
This method determines the maximum concentration of a compound that can dissolve in an aqueous medium at equilibrium.[10]
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Addition: Add an excess amount of 2-Ethyl-4-methoxybenzaldehyde (enough so that solid material remains visible) to a known volume of the PBS buffer in a glass vial.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The extended time is crucial for the system to achieve true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile). Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method.
-
Calculation: Determine the solubility in mg/mL or µM based on the measured concentration and the dilution factor.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross cell membranes. It is typically measured as the octanol-water partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).[11]
The shake-flask method is the gold standard for LogP determination.[9][12]
-
Phase Preparation: Pre-saturate n-octanol with water/PBS and, separately, water/PBS (pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the actual experiment.
-
Partitioning: Add a small, known amount of 2-Ethyl-4-methoxybenzaldehyde (typically from a stock solution in a solvent like DMSO) to a vial containing known volumes of the pre-saturated n-octanol and PBS.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[11]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
-
Sampling and Analysis: Carefully sample a known volume from each layer. Analyze the concentration of the compound in both the octanol and aqueous samples using a validated HPLC method.[9]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Chemical Stability
Assessing a compound's stability is vital for determining its shelf-life and identifying potential degradation pathways.[13] Stability studies evaluate the effect of environmental factors like temperature, humidity, pH, and light.[14]
Forced degradation studies are designed to accelerate the degradation process to predict long-term stability and to help develop stability-indicating analytical methods.[8]
-
Sample Preparation: Prepare solutions of 2-Ethyl-4-methoxybenzaldehyde in suitable solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions in parallel:
-
Acid/Base Hydrolysis: Treat with dilute HCl and dilute NaOH at elevated temperatures (e.g., 60°C).
-
Oxidation: Treat with a dilute solution of hydrogen peroxide (H₂O₂).
-
Thermal Stress: Store the compound as a solid and in solution at elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the compound (solid and solution) to controlled UV and visible light, as per ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products.
-
Evaluation: Quantify the loss of the parent compound and the formation of degradation products over time to establish the degradation profile.
Synthesis and Reactivity Overview
While a full synthetic guide is beyond the scope of this document, understanding the potential synthesis provides context for possible starting material-related impurities. A plausible route to 2-Ethyl-4-methoxybenzaldehyde could involve the formylation of 3-ethylanisole or the ethylation of 2-hydroxy-4-methoxybenzaldehyde. The latter is a common transformation known as the Williamson ether synthesis.[15]
The reactivity of the aldehyde functional group is of primary importance for its use as a synthetic intermediate. It readily undergoes:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the benzyl alcohol.
-
Nucleophilic addition reactions , such as the formation of imines, acetals, and cyanohydrins.
-
Condensation reactions , like the Knoevenagel or Wittig reactions, for carbon-carbon bond formation.[16]
Conclusion
2-Ethyl-4-methoxybenzaldehyde represents a promising, yet under-characterized, chemical entity for synthetic and medicinal chemistry. This guide provides the essential theoretical framework and practical, validated protocols necessary for its comprehensive physicochemical characterization. By systematically determining its solubility, lipophilicity, and stability, researchers can effectively assess its potential, troubleshoot formulation challenges, and accelerate its application in drug discovery and other advanced research fields. The methodologies outlined herein are designed to generate the robust, high-quality data required to unlock the full potential of this versatile molecular scaffold.
References
- Ali, J., Khar, R. K., & Ahuja, A. (2012). Stability Testing of Pharmaceutical Products.
- ChemistrySH. (2026). Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com.
- Scribd. (n.d.). Solubility Testing of Organic Compounds. Scribd.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
- Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
- University of California, Los Angeles. (n.d.).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. FDA.
- Cambridge MedChem Consulting. (2019). LogD.
- Enamine. (n.d.). LogD/LogP Background. Enamine.
- Wellesley College. (n.d.).
- PubChem. (n.d.). 4-Ethyl-2-methoxybenzaldehyde.
- PubChem. (n.d.). 4-Methoxybenzaldehyde.
- ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde(673-22-3). ChemicalBook.
- Volochem Inc. (n.d.). 4-Methoxybenzaldehyde. Volochem Inc.
- BenchChem. (2026). A Technical Guide to the Physicochemical Properties of 2-Ethoxy-4-methoxybenzaldehyde. BenchChem.
- Dakshinamurthy, A. (n.d.). The Role of 2-Hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis. LinkedIn.
- Chemsrc. (2025). 2-Hydroxy-4-methoxybenzaldehyde. Chemsrc.
- Chem-Impex. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Ethyl-2-methoxybenzaldehyde | C10H12O2 | CID 15144850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-Hydroxy-4-methoxybenzaldehyde | CAS#:673-22-3 | Chemsrc [chemsrc.com]
- 6. volochem.com [volochem.com]
- 7. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. qlaboratories.com [qlaboratories.com]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. japsonline.com [japsonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. 2-Ethoxy-4-methoxybenzaldehyde | 42924-37-8 | Benchchem [benchchem.com]
- 16. websites.umich.edu [websites.umich.edu]
